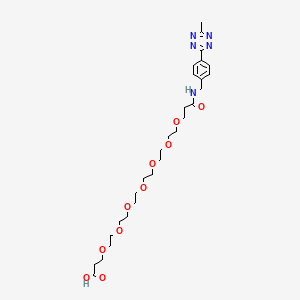

Methyltetrazine-amino-PEG7-CH2CH2COOH

Description

Properties

Molecular Formula |

C28H43N5O10 |

|---|---|

Molecular Weight |

609.7 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C28H43N5O10/c1-23-30-32-28(33-31-23)25-4-2-24(3-5-25)22-29-26(34)6-8-37-10-12-39-14-16-41-18-20-43-21-19-42-17-15-40-13-11-38-9-7-27(35)36/h2-5H,6-22H2,1H3,(H,29,34)(H,35,36) |

InChI Key |

GCCXJDJYQZEDRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Methyltetrazine Amino Peg7 Ch2ch2cooh

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyltetrazine-amino-PEG7-CH2CH2COOH, the primary strategic disconnections involve breaking the amide and ether bonds that link the three core components: the methyltetrazine moiety, the polyethylene (B3416737) glycol (PEG) spacer, and the terminal carboxylic acid.

The logical disconnection points are:

Amide bond disconnection: This separates the PEG chain from the methyltetrazine core, leading to a functionalized methyltetrazine with a reactive group (e.g., a carboxylic acid or an amine) and a corresponding functionalized PEG chain.

PEG chain disconnection: The oligo(ethylene glycol) chain can be conceptually broken down into individual ethylene (B1197577) glycol units, although in practice, it is typically built up from or started with a pre-formed oligo(ethylene glycol) derivative.

Terminal functional group disconnection: The terminal amino and carboxylic acid groups are disconnected to reveal a bifunctional PEG precursor that can be selectively modified at each end.

This analysis suggests a convergent synthetic approach where the three main fragments—the methyltetrazine core, the PEG spacer, and the terminal functional groups—are synthesized or functionalized separately before being coupled together in the final stages. This approach allows for greater flexibility and control over the purity of the final product.

Synthesis of Methyltetrazine Precursors and Derivatives for Functionalization

The 1,2,4,5-tetrazine (B1199680) ring is the reactive core for bioorthogonal chemistry, specifically for inverse electron-demand Diels-Alder reactions. nih.gov The synthesis of functionalized methyltetrazines is a critical step. The classical Pinner synthesis, which involves the condensation of nitriles with hydrazine (B178648) followed by oxidation, is a foundational method. nih.gov However, this approach is often limited to aromatic tetrazines and may not be suitable for producing alkyl-substituted tetrazines with the necessary functional groups for bioconjugation. nih.gov

More contemporary methods have been developed to broaden the scope of tetrazine synthesis. nih.gov One such method involves a one-pot conversion of carboxylic ester precursors into 3-thiomethyltetrazines. chemrxiv.org These thiomethyltetrazines are versatile intermediates that can be further modified through palladium-catalyzed cross-coupling reactions to introduce a variety of functional groups. chemrxiv.org This allows for the synthesis of unsymmetrical tetrazines, which are crucial for creating heterobifunctional linkers. chemrxiv.org

For the synthesis of this compound, a methyltetrazine precursor bearing a functional handle, such as an amine or a carboxylic acid, is required for subsequent coupling to the PEG linker. For instance, a simple amine-functionalized methyltetrazine can be used to react with an activated carboxylic acid on the PEG chain. conju-probe.com The stability of the methyltetrazine derivative is also an important consideration, as some tetrazines can be volatile or unstable. nih.gov

| Precursor Type | Synthetic Method | Key Features |

| Symmetrical Tetrazines | Pinner Synthesis from nitriles | Well-established, suitable for aromatic tetrazines |

| Unsymmetrical 3-Thiomethyltetrazines | One-pot from carboxylic esters | Versatile intermediates for cross-coupling |

| Functionalized Methyltetrazines | Modification of precursors | Introduction of amine or carboxyl groups for conjugation |

Oligo(ethylene glycol) (PEG) Chain Elongation and Functionalization Strategies

Oligo(ethylene glycol) (PEG) chains are incorporated into bioconjugation reagents to enhance water solubility, reduce immunogenicity, and improve pharmacokinetic properties. iris-biotech.de For this compound, a discrete PEG linker with seven ethylene glycol units (PEG7) is required. The synthesis of such monodisperse PEG linkers is crucial to ensure the homogeneity of the final product.

Strategies for obtaining functionalized oligo(ethylene glycol) chains include:

Stepwise elongation: Building the PEG chain one ethylene glycol unit at a time. This method offers precise control over the length but can be laborious.

Use of pre-synthesized oligo(ethylene glycols): Starting with commercially available, monodisperse oligo(ethylene glycols) and functionalizing the termini. This is a more common and efficient approach.

The functionalization of the PEG chain is a key step. To create a heterobifunctional linker with an amino group at one end and a carboxylic acid at the other, orthogonal protecting group strategies are employed. This ensures that one end of the PEG chain can be selectively reacted with the methyltetrazine moiety while the other end is available for conjugation to a biomolecule. For example, one terminus can be protected with a Boc (tert-butoxycarbonyl) group for the amine, and the other with a t-butyl ester for the carboxylic acid. axispharm.com

The inherent flexibility and polarity of OEG chains can influence the properties of the final conjugate, making them desirable spacers in biomolecular applications. acs.orgrsc.org

Purification and Isolation Techniques for Advanced Bioconjugation Reagents

The purification of the final this compound product is a critical step to ensure its suitability for bioconjugation applications. Due to the complexity of the molecule and the potential for side products and unreacted starting materials, robust purification techniques are required.

Common purification methods for bioconjugation reagents include:

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating molecules based on their hydrophobicity. cellmosaic.com It is particularly well-suited for purifying PEGylated compounds and can often achieve purities greater than 98%. nih.govresearchgate.net

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used to remove smaller impurities or aggregates. cellmosaic.com

Ion-Exchange Chromatography (IEX): This method separates molecules based on their charge and can be useful for purifying compounds with acidic or basic functional groups.

The choice of purification method depends on the specific properties of the target molecule and the impurities present. Often, a combination of techniques is used to achieve the desired level of purity. Following purification, the identity and purity of the compound are confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

Mechanistic Insights into Reactions Mediated by Methyltetrazine Amino Peg7 Ch2ch2cooh

Detailed Reaction Kinetics and Thermodynamics of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition with Tetrazines

The cornerstone of tetrazine-based bioconjugation is the inverse electron-demand Diels-Alder (IEDDA) reaction, a type of [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine (the diene) reacts with an electron-rich dienophile, such as a strained alkene or alkyne. wikipedia.org This is in contrast to a standard Diels-Alder reaction where an electron-rich diene reacts with an electron-deficient dienophile.

The kinetics of the IEDDA reaction are exceptionally fast, with second-order rate constants (k₂) that can be tuned over several orders of magnitude, from ~1 to 1x10⁶ M⁻¹s⁻¹, depending on the specific tetrazine and dienophile pair. nih.govnih.govfrontiersin.org This rapid reactivity allows for efficient labeling even at the low concentrations typical of biological systems. nih.gov The reaction's speed is governed by the frontier molecular orbital (FMO) theory, where a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine leads to faster reaction rates. nih.gov Strained dienophiles, like trans-cyclooctenes (TCO), are particularly reactive due to the high energy of their distorted π-bonds, which raises the HOMO energy and reduces the activation barrier. wikipedia.org

Thermodynamic analyses of these reactions reveal key insights. Eyring analysis of a reaction between a pyridyl-tetrazine (TzPy) and a dienophile found an activation enthalpy (ΔH‡) of 27 kJ mol⁻¹ and an activation entropy (ΔS‡) of -192 J mol⁻¹ K⁻¹, resulting in a Gibbs free energy of activation (ΔG‡) at 25°C of 84 kJ mol⁻¹. semanticscholar.org The large negative activation entropy is characteristic of a bimolecular reaction where two molecules combine to form a more ordered transition state. Computational studies have shown that the Gibbs free energy of activation for tetrazine/trans-cyclooctene (B1233481) cycloadditions is typically shifted upward by about 15 kcal mol⁻¹ from the electronic activation energy, consistent with the entropic penalty of a bimolecular reaction.

Table 1: Representative Kinetic and Thermodynamic Data for IEDDA Reactions This table compiles illustrative data from various sources to show the range of reaction parameters. Specific values depend on the exact reactants and conditions.

| Tetrazine Reactant | Dienophile Reactant | Second-Order Rate Constant (k₂) | Activation Energy (ΔG‡) | Reference |

|---|---|---|---|---|

| 3,6-diaryl-s-tetrazine | trans-cyclooctene | 2000 M⁻¹s⁻¹ (in 9:1 methanol/water) | Not specified | wikipedia.org |

| Pyridyl-tetrazine (TzPy) | Vinylferrocene (ViFc) | 0.0180 M⁻¹s⁻¹ (at 22°C) | 84 kJ mol⁻¹ (at 25°C) | semanticscholar.org |

| [ReCl(CO)₃(TzPy)] (Metallo-tetrazine) | Vinylferrocene (ViFc) | 2.80 M⁻¹s⁻¹ (at 22°C) | 68 kJ mol⁻¹ (at 25°C) | semanticscholar.org |

| General Tetrazine | trans-cyclooctene (TCO) | Up to 10⁶ M⁻¹s⁻¹ | Not specified | semanticscholar.org |

Role of Methyl Substitution on Tetrazine Reactivity and Selectivity

The substituents at the 3- and 6-positions of the 1,2,4,5-tetrazine (B1199680) ring play a critical role in tuning the diene's reactivity and stability. nih.govrsc.org The electronic nature of these substituents directly modulates the energy of the tetrazine's LUMO. Electron-withdrawing groups lower the LUMO energy, which decreases the HOMO-LUMO energy gap with a dienophile, thereby accelerating the IEDDA reaction rate. nih.gov Conversely, electron-donating groups raise the LUMO energy, which generally slows the reaction.

The methyl group in Methyltetrazine-amino-PEG7-CH2CH2COOH is considered a weak electron-donating group. Compared to highly reactive tetrazines bearing electron-withdrawing groups (like pyridyl or sulfonyl groups), the methyl-substituted variant exhibits more moderate reactivity. nih.govnih.gov This trade-off is often necessary, as the reactivity of tetrazines is typically inversely proportional to their stability; highly reactive tetrazines can be less stable in aqueous biological environments. nih.gov The methyl group provides a balance, offering good stability while maintaining a reaction rate that is still very fast and suitable for most bioorthogonal applications. nih.gov Computational studies have shown that replacing a phenyl group with a methyl group on the tetrazine ring can impact the activation energy of the cycloaddition.

Reaction Pathways and Efficiencies of Carboxylic Acid Functionalization (e.g., Amide Coupling, Esterification)

The terminal carboxylic acid (-COOH) group on the molecule is a versatile handle for covalently attaching the methyltetrazine-PEG7 moiety to other molecules, typically those bearing a primary amine.

Amide Coupling: The most common functionalization pathway is the formation of a stable amide bond. This reaction is not spontaneous and requires the activation of the carboxylic acid. luxembourg-bio.com A standard and highly efficient method is the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its sulfo-analogue (Sulfo-NHS). nih.govaxispharm.com

The mechanism proceeds as follows:

The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comnih.gov

This unstable intermediate can react directly with an amine, but to improve efficiency and stability in aqueous solutions, it is often reacted with NHS to form a more stable NHS-ester. nih.gov

The semi-stable NHS-ester then reacts efficiently with a primary amine on the target molecule to form the final amide bond, releasing NHS as a byproduct. axispharm.com

This two-step, one-pot reaction is highly efficient, with yields often being very high, provided that appropriate buffer conditions (typically pH 7-8 for amine reactivity) and reagent stoichiometry are used. axispharm.com

Esterification: Alternatively, the carboxylic acid can undergo esterification with an alcohol, most commonly through the Fischer esterification pathway. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com Subsequent proton transfer and elimination of water yields the ester. masterorganicchemistry.com Fischer esterification is an equilibrium-driven process, and its efficiency can be improved by using a large excess of the alcohol or by removing water as it is formed. organic-chemistry.org However, due to the often-sensitive nature of biomolecules, the harsh acidic conditions required for Fischer esterification make it less common for bioconjugation than amide coupling.

Influence of the Poly(ethylene glycol) (PEG) Spacer on Reaction Microenvironment and Bioconjugation Efficiency

The PEG7 spacer is a critical component of the molecule that significantly influences its physical properties and biological performance. axispharm.com

Solubility and Hydrophilicity: PEG is a highly hydrophilic polymer. nih.gov The inclusion of the PEG7 chain dramatically increases the water solubility of the otherwise hydrophobic tetrazine core, which is essential for reactions in aqueous biological buffers. axispharm.com

Pharmacokinetics and Immunogenicity: In in-vivo applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule. This can reduce renal clearance, prolonging circulation time. nih.govcreativepegworks.com The flexible PEG chains can also shield the molecule from recognition by the immune system and proteolytic enzymes, reducing immunogenicity and degradation. creativepegworks.com

Steric Effects and Accessibility: The PEG chain acts as a flexible spacer, physically separating the reactive tetrazine from the molecule to which it is conjugated. nih.govresearchgate.net This separation can be crucial for efficient bioconjugation by minimizing steric hindrance, allowing the tetrazine to more easily access its dienophile target on another large biomolecule. researchgate.net However, the length of the PEG spacer is a critical parameter; while a short spacer may not provide enough separation, an overly long or dense PEG layer can sometimes mask the reactive site or a targeting ligand, impairing binding affinity. nih.govdovepress.com The seven ethylene (B1197577) glycol units in this molecule represent a deliberate choice to balance these factors, providing sufficient spacing and solubility without excessive steric hindrance for many applications.

Chemo- and Regioselectivity Considerations in Multi-functional Bioconjugation

Chemoselectivity: The IEDDA reaction between a tetrazine and a strained alkene is renowned for its exceptional chemoselectivity. nih.gov This means the tetrazine and its dienophile partner react exclusively with each other while remaining inert to the vast array of other functional groups present in a complex biological system, such as amines, thiols, and hydroxyls. wikipedia.orgnih.gov This property, termed bioorthogonality, is the most significant advantage of this chemistry, as it allows for the precise labeling of target molecules in living cells and organisms without interfering with native biochemical processes. wikipedia.orgfrontiersin.org

Regioselectivity: While the IEDDA reaction is highly chemoselective, it is not always regioselective when using unsymmetrically substituted tetrazines, such as a 3-methyl-substituted tetrazine. semanticscholar.orgresearchgate.net If the dienophile is also asymmetric, the cycloaddition can potentially produce a mixture of two different regioisomers. semanticscholar.org For many applications, such as simple labeling or imaging, the formation of regioisomers is not a concern as both products link the molecules of interest. However, in applications where the precise three-dimensional structure of the final conjugate is critical (e.g., in the development of certain antibody-drug conjugates or when studying specific protein-protein interactions), the potential for forming a mixture of products must be considered. nih.gov The degree of regioselectivity can be influenced by the electronic and steric properties of the substituents on both the tetrazine and the dienophile. nih.govnih.govacs.org

Applications of Methyltetrazine Amino Peg7 Ch2ch2cooh in Advanced Research Paradigms

Site-Specific Bioconjugation for Probe Development and Labeling in Biological Systems

The primary application of Methyltetrazine-amino-PEG7-CH2CH2COOH lies in site-specific bioconjugation. The IEDDA reaction between tetrazine and TCO is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur within living systems without interfering with native biochemical processes. conju-probe.com This chemoselectivity allows researchers to precisely attach probes, dyes, or other molecules to specific targets in a controlled manner. conju-probe.com The extremely fast kinetics of this ligation are particularly advantageous when dealing with low-abundance biomolecules in complex environments like cell lysates or live cells. conju-probe.comnih.gov

This compound is extensively used for the precise modification of proteins. The terminal carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) to react with primary amines, such as the side chain of lysine (B10760008) residues on a protein's surface. Once the linker is attached, the protein is "functionalized" with a methyltetrazine handle.

This tetrazine-modified protein can then be specifically labeled by introducing a molecule carrying a TCO group. This two-step strategy allows for the attachment of a wide array of functional tags, including:

Fluorescent Dyes: For tracking protein localization and dynamics.

Biotin: For affinity purification and detection.

Small Molecule Drugs: To create antibody-drug conjugates for targeted delivery studies.

This method provides a significant advantage over traditional labeling techniques, which often lack site-specificity and can lead to heterogeneous products. The ability to introduce a minimal bioorthogonal tag without significantly altering the protein's function is crucial for accurate biological studies. nih.gov

The same principles of bioorthogonal conjugation are applied to the labeling of nucleic acids like DNA and RNA. Oligonucleotides can be synthesized with a TCO modification, typically at the 5' or 3' end. These TCO-modified nucleic acids can then be reacted with a probe (e.g., a fluorescent dye) that has been conjugated to this compound. This approach enables the creation of custom-labeled DNA or RNA probes for use in techniques such as:

Fluorescence in situ hybridization (FISH)

Gene expression analysis

Tracking of nucleic acid delivery into cells

The high efficiency and specificity of the tetrazine-TCO ligation ensure that the label is attached precisely where intended, leading to highly sensitive and reliable detection.

A key advantage of the tetrazine-TCO reaction is its biocompatibility, allowing it to be performed on or within live cells. nih.gov Researchers can genetically encode an unnatural amino acid containing a TCO group into a specific protein of interest within a cell. The cell is then treated with a probe conjugated to this compound. The probe will selectively "click" onto the target protein, enabling real-time imaging of protein activity and localization in its native environment. nih.govnih.gov This technique has been shown to be effective for labeling proteins in living eukaryotic systems, with the high reaction rate minimizing the required concentration of the labeling reagent. nih.gov

Development of Conjugates for Enhanced Solubility and Biocompatibility in In Vitro Studies

The PEG7 spacer in this compound plays a critical role in the utility of the resulting bioconjugates. Polyethylene (B3416737) glycol is a hydrophilic polymer known to improve the aqueous solubility of molecules to which it is attached. conju-probe.com This is particularly important when working with hydrophobic fluorescent dyes or small molecules that might otherwise aggregate in the aqueous buffers used for biological experiments. By increasing solubility, the PEG spacer ensures that the conjugate remains stable and accessible for its intended reaction. conju-probe.com Furthermore, PEGylation is a well-established method for increasing the biocompatibility of molecules by reducing non-specific binding and potential immunogenicity. thermofisher.com

Construction of Modular Bioconjugates for Multi-Modal Imaging Probes (e.g., Fluorescent, PET)

The modular nature of click chemistry makes this compound an ideal linker for building multi-modal imaging probes. nih.gov These are agents that can be detected by two or more different imaging techniques, such as fluorescence microscopy and Positron Emission Tomography (PET). nih.gov

A typical strategy involves:

Attaching the this compound linker to a targeting molecule, such as an antibody or peptide that recognizes a specific cellular receptor.

Synthesizing a TCO-modified fluorescent dye.

Synthesizing a TCO-modified chelator capable of binding a radioisotope for PET imaging.

Reacting the tetrazine-functionalized targeting molecule with both the TCO-dye and the TCO-chelator.

The result is a single molecular construct that carries a targeting element, a fluorescent reporter, and a radioisotope. This allows researchers to visualize the probe at both the cellular level (with fluorescence) and the whole-organism level (with PET), providing a more complete picture of biological processes in preclinical research. nih.govnih.gov

| Research Finding | Application Area | Key Feature of Linker |

| Two-step labeling protocol in live cells and cell lysates demonstrates minimal interference with biological function. nih.gov | Protein Labeling | Bioorthogonal methyltetrazine group |

| Genetically encoded tetrazine amino acids achieve reaction rates of 8x10⁴ M⁻¹s⁻¹ for fast, site-specific labeling in eukaryotic cells. nih.gov | Live-Cell Imaging | High reactivity of tetrazine moiety |

| PEG spacer enhances the solubility of bioconjugates in aqueous buffers. conju-probe.com | Probe Development | Hydrophilic PEG7 chain |

| Modular construction of agents for combined PET and fluorescence imaging. nih.govresearchgate.net | Multi-Modal Imaging | Versatility of click chemistry conjugation |

Generation of Targeted Delivery Systems for Research Reagents and Analytical Tools

Beyond imaging, this compound is used to construct targeted delivery systems for research purposes. By linking a payload (such as a specific enzyme inhibitor, a toxin for cell-killing assays, or an analytical probe) to a targeting moiety (like an antibody), researchers can ensure that the payload is delivered preferentially to a specific cell type or tissue. The stability of the bond formed by the tetrazine ligation, combined with the solubility-enhancing properties of the PEG linker, makes this an effective strategy for creating robust and specific tools for in vitro and in vivo research applications. conju-probe.com

Integration into Material Science for Surface Functionalization and Hydrogel Engineering

The unique architecture of this compound, which combines a highly reactive methyltetrazine moiety with a flexible, hydrophilic polyethylene glycol (PEG) spacer and a terminal carboxylic acid, makes it a powerful tool in material science. Its primary utility lies in the realm of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO). rsc.org This reaction is exceptionally fast, highly specific, and can proceed under physiological conditions without the need for catalysts, making it ideal for modifying sensitive biological materials. rsc.orgudel.edu

In surface functionalization, the compound serves as a versatile linker to immobilize bioactive molecules onto various substrates. The terminal carboxylic acid group (–COOH) can be readily coupled to surfaces functionalized with primary amines using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS activation). Once anchored, the exposed methyltetrazine group acts as a specific "click" chemistry handle. nih.gov Molecules of interest, such as peptides, enzymes, or antibodies that have been pre-functionalized with a TCO group, can then be covalently attached to the surface with high efficiency and specificity. nih.gov The PEG7 spacer plays a crucial role in this process; it extends the reactive tetrazine group away from the surface, enhancing its accessibility and minimizing steric hindrance. Furthermore, the hydrophilic nature of PEG helps to reduce non-specific protein adsorption, a critical factor for creating biocompatible and bio-inert surfaces. nih.govmdpi.com

In hydrogel engineering, this compound facilitates the formation and dynamic modification of crosslinked polymer networks. nih.gov Hydrogels are water-swollen polymer networks that mimic the extracellular matrix (ECM) and are widely used in tissue engineering and as 3D cell culture scaffolds. nih.gov The tetrazine-TCO ligation is employed to crosslink polymer backbones, forming the hydrogel structure. nih.govacs.org For instance, a multi-arm polymer functionalized with TCO can be rapidly crosslinked by a polymer functionalized with methyltetrazine groups. This process can occur via interfacial polymerization, where a solution of a TCO-containing polymer is layered onto a solution with a tetrazine-containing polymer, allowing for the formation of materials like hydrogel microfibers. nih.govacs.org

A key advantage of this chemistry is the ability to perform secondary modifications on an already-formed hydrogel in the presence of living cells. nih.gov A primary hydrogel network can be formed using one type of chemistry, and then molecules like this compound can be incorporated. These embedded tetrazine groups can later react with TCO-modified biomolecules introduced via diffusion, allowing researchers to alter the hydrogel's mechanical properties or introduce cell-adhesive ligands in situ, thereby guiding stem cell behavior over time. nih.gov

| Hydrogel System Component | Bioorthogonal Reaction | Key Finding/Application | Reference |

|---|---|---|---|

| Hyaluronic acid (HA)-tetrazine and TCO-crosslinkers | Tetrazine-TCO Ligation | Creation of core-shell hydrogel patterns via diffusion-controlled interfacial crosslinking for spatial control of stem cell behavior. | rsc.org |

| PEG-bisTz (tetrazine) and hydrophobic trisTCO | Interfacial Tetrazine Ligation | Synthesis of crosslinked, degradable, and cell-adhesive hydrogel microfibers that mimic fibrous proteins in the native ECM. | udel.edunih.gov |

| Primary thiol-acrylate hydrogel with embedded tetrazines | Secondary Tetrazine-TCO Ligation | In situ, real-time modulation of hydrogel stiffness and introduction of cell-adhesive peptides (RGD) in 3D cell cultures. | nih.gov |

| PEG-TCO and Tz-hydrazide | Stopped-flow kinetics measurement | Demonstrated rapid second-order rate constants (e.g., 6.70 × 10⁴ M⁻¹ s⁻¹) suitable for diffusion-limited reactions in hydrogel formation. | rsc.org |

Advancements in Microfluidics and Biosensing Applications via Surface Immobilization

The precise and stable immobilization of biorecognition elements (e.g., antibodies, nucleic acids) onto a sensor surface is fundamental to the performance of microfluidic devices and biosensors. researchgate.net this compound provides an advanced method for achieving this through covalent, site-specific surface immobilization, leading to significant improvements in sensor sensitivity and reliability. mdpi.com

Traditional biosensors often rely on the passive adsorption of capture antibodies to a surface, which can result in random orientation and partial denaturation, thereby reducing the number of available antigen-binding sites and lowering sensitivity. mdpi.com By employing tetrazine-TCO bioorthogonal chemistry, a much more controlled and robust immobilization strategy can be implemented. First, the biosensor surface (e.g., a microtiter plate or a gold sensor chip) is functionalized with tetrazine groups using a linker like this compound. nih.govmdpi.com The capture antibodies, which have been separately modified with TCO groups, are then introduced. The ensuing rapid and specific click reaction covalently bonds the antibodies to the surface in a well-defined manner. mdpi.com

This covalent attachment enhances the stability of the sensor surface, preventing the leaching of capture molecules during washing steps. mdpi.com The hydrophilic PEG7 spacer helps to create a bio-inert background, minimizing non-specific binding of other proteins from the sample, which in turn lowers the background noise and improves the signal-to-noise ratio of the assay. researchgate.net

Research has demonstrated the tangible benefits of this approach. In one study, standard polystyrene plates were modified to present tetrazine groups on their surface. When TCO-conjugated antibodies were immobilized via this method for an enzyme-linked immunosorbent assay (ELISA), the sensitivity of the assay was dramatically improved. mdpi.com The limit of detection (LOD) and limit of quantification (LOQ) for the target antigen were significantly lower compared to assays using standard passive adsorption. mdpi.com Specifically, the detection of a c-myc fusion protein was found to be approximately 11- to 14-fold more sensitive on tetrazine-functionalized surfaces. mdpi.com This enhancement is attributed to a higher density of active, correctly oriented capture antibodies on the sensor surface. Such advancements are critical for the development of next-generation diagnostic tools capable of detecting biomarkers at very low concentrations.

| Surface Type | Immobilization Method | Analyte | Limit of Detection (LOD) | Sensitivity Improvement (vs. Standard) | Reference |

|---|---|---|---|---|---|

| Standard Polystyrene | Passive Adsorption | c-myc-GST-IL8h | 8.61 ± 0.62 ng/mL | Baseline | mdpi.com |

| Tetrazine-functionalized (from aminated plate) | Covalent Tetrazine-TCO Ligation | c-myc-GST-IL8h | 0.77 ± 0.05 ng/mL | ~11-fold | mdpi.com |

| Tetrazine-functionalized (via Tz-BSA coating) | Covalent Tetrazine-TCO Ligation | c-myc-GST-IL8h | 0.61 ± 0.07 ng/mL | ~14-fold | mdpi.com |

| Tetrazine-functionalized (via Tz-BSA coating) | Covalent Tetrazine-TCO Ligation | Carcinoembryonic Antigen (CEA) | Not specified | ~12-fold | mdpi.com |

Analytical and Characterization Techniques for Research Applications

Spectroscopic Analysis of Reaction Progress and Conjugate Formation

Spectroscopic methods are fundamental for real-time monitoring of the inverse-electron-demand Diels-Alder (iEDDA) reaction and for the structural confirmation of the resulting conjugates.

UV-Vis Spectroscopy: The tetrazine moiety possesses a characteristic visible absorption band, typically between 510-550 nm, which is responsible for its distinct color. nih.govbroadpharm.com This peak disappears upon successful cycloaddition with a dienophile, such as a trans-cyclooctene (B1233481) (TCO). nih.govbroadpharm.com By monitoring the decrease in absorbance at this specific wavelength, researchers can track the progress of the conjugation reaction in real time. nih.govrsc.org This method is widely used to determine the reaction kinetics, including calculating second-order rate constants, which is crucial for comparing the efficiency of different tetrazine derivatives and reaction conditions. nih.govnih.gov For instance, a stopped-flow spectrophotometer can be used to follow the rapid decrease in tetrazine absorbance when mixed with an excess of a TCO-modified molecule, allowing for precise kinetic measurements even for reactions with half-lives in the millisecond range. nih.gov

| Technique | Application | Key Observable | Typical Wavelength/Signal |

| UV-Vis Spectroscopy | Monitoring reaction progress and kinetics | Disappearance of the tetrazine chromophore | 510-550 nm |

| NMR Spectroscopy | Structural verification of the final conjugate | Disappearance of reactant peaks, appearance of product peaks | Chemical shifts corresponding to the dihydropyridazine (B8628806)/pyridazine (B1198779) structure |

Mass Spectrometry for Conjugate Mass Determination and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the characterization of bioconjugates, providing precise mass information that confirms successful labeling and allows for purity assessment. nih.gov When "Methyltetrazine-amino-PEG7-CH2CH2COOH" is conjugated to a biomolecule, such as a protein or antibody, MS can verify the addition of the linker's mass to the target molecule.

Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The resulting mass spectrum will show a mass shift corresponding to the molecular weight of the methyltetrazine-PEG7 linker. Furthermore, MS can determine the degree of labeling, revealing the distribution of species with one, two, or more linkers attached.

When coupled with liquid chromatography (LC-MS), this technique becomes even more powerful. acs.org LC-MS can separate the final conjugate from unreacted starting materials and other impurities, with the mass spectrometer providing identification for each peak in the chromatogram. nih.gov This is crucial for assessing the purity of the conjugate in complex mixtures and for identifying different reaction products, such as the metastable dihydropyridazine and the stable, oxidized pyridazine forms that can result from the tetrazine ligation. nih.gov

Chromatographic Methods for Purification and Separation of Bioconjugation Products

Following a bioconjugation reaction, the desired product must often be separated from excess reagents and unreacted starting materials. Chromatographic techniques are essential for this purification and for the analytical separation of complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both purification and analysis of bioconjugates. Reversed-phase HPLC (RP-HPLC) separates molecules based on hydrophobicity, effectively separating the more hydrophobic conjugate from the unreacted, often more hydrophilic, biomolecule.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. This method is particularly useful for separating the larger bioconjugate from smaller molecules like the unreacted methyltetrazine-PEG7 linker and other low-molecular-weight reagents.

Ultra-High-Performance Liquid Chromatography (UHPLC): For analytical purposes, UHPLC offers higher resolution and faster analysis times compared to traditional HPLC. nih.gov It is often coupled with mass spectrometry (UHPLC-MS) to provide detailed characterization of the reaction mixture, allowing for the separation and identification of different isomeric products and impurities. nih.gov

Biophysical Characterization of Conjugate Interactions and Stability

After a biomolecule is labeled with "this compound," it is often crucial to verify that its biological function, particularly its binding affinity and kinetics, has not been compromised. Biophysical techniques are employed to characterize these interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real time. nih.govnih.gov In a typical SPR experiment, the target biomolecule (ligand) is immobilized on a sensor chip, and its binding partner (analyte) is flowed over the surface. nih.gov To assess the impact of conjugation, one could compare the binding kinetics of an unlabeled antibody to its antigen with those of the same antibody labeled with the methyltetrazine-PEG7 linker. mdpi.com This ensures that the modification does not sterically hinder the binding site or alter the protein's conformation in a way that affects its interaction. researchgate.netmdpi.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). journalofappliedbioanalysis.comnih.govresearchgate.net By comparing the thermodynamic parameters of the labeled versus unlabeled biomolecule, researchers can gain a deep understanding of how the methyltetrazine-PEG7 modification influences the binding energetics. nih.gov

| Technique | Measures | Information Provided |

| Surface Plasmon Resonance (SPR) | Changes in refractive index upon binding | Binding affinity (K D ), association rate (k a ), dissociation rate (k d ) |

| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |

Advanced Microscopy Techniques for Visualizing Labeled Biological Systems

A primary application of "this compound" is to serve as a linker for attaching fluorescent dyes to biomolecules for imaging purposes. Advanced microscopy techniques can then be used to visualize the location and dynamics of these labeled molecules within complex biological systems like cells.

Super-resolution Microscopy: The bioorthogonal nature of the tetrazine ligation allows for highly specific labeling of proteins with organic dyes, which is a critical factor for super-resolution microscopy. nih.govbiorxiv.orgnih.gov Techniques such as single-molecule localization microscopy (SMLM) benefit from the ability to attach small, bright, and photostable dyes close to the protein of interest, minimizing the "linkage error" that can be a problem with larger affinity reagents like antibodies. nih.gov The efficient and specific labeling enabled by tetrazine chemistry results in a high density of fluorophores on the target, which is crucial for achieving high structural resolution and generating detailed nanoscale images of cellular structures. biorxiv.orgresearchgate.net

Theoretical and Computational Approaches to Methyltetrazine Amino Peg7 Ch2ch2cooh Reactivity and Design

Quantum Chemical Calculations of Tetrazine Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic reactivity of the methyltetrazine moiety. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals and energy levels. researchgate.net The reactivity of tetrazines in the inverse-electron-demand Diels-Alder (iEDDA) reaction is primarily governed by its electronic properties. nih.gov

Computational studies, often employing Density Functional Theory (DFT), are used to analyze the frontier molecular orbitals (FMOs) of the tetrazine core. nih.gov The key to the rapid kinetics of the iEDDA reaction is the interaction between the tetrazine's low-lying Lowest Unoccupied Molecular Orbital (LUMO) and the dienophile's (e.g., a strained alkene) Highest Occupied Molecular Orbital (HOMO). acs.org Introducing electron-withdrawing groups onto the tetrazine ring lowers the LUMO energy, which generally decreases the HOMO-LUMO gap and accelerates the reaction rate. nih.govresearchgate.net

Calculations are performed using software packages like Gaussian, often with specific functionals and basis sets that have been benchmarked for accuracy in these systems. nih.govsuperfri.org For instance, methods like M062X/6-31G(d) have been successfully used to optimize geometries, while higher-level basis sets such as 6-311+g(2d,p) are used for more accurate single-point energy calculations. nih.gov These calculations can determine properties like the enthalpy of formation and predict the stability of various tetrazine derivatives. researchgate.netsuperfri.org The electronic reorganization that occurs during the ligation reaction can also be modeled, which is useful for designing probes where fluorescence is altered post-reaction. nih.gov

| Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|

| M062X | 6-31G(d) | Geometry Optimization of Reactants and Transition States | nih.gov |

| ωB97X-D | def2-SVP | Calculation of Reaction Barriers with Solvation Models | chemrxiv.org |

| B3LYP | 6-311+G(2d,p) | Determination of Gaseous Phase Enthalpy of Formation | researchgate.netsuperfri.org |

| G4/G4MP2 | N/A (Composite Method) | High-Accuracy Energy and Thermochemical Property Calculation | researchgate.netsuperfri.org |

Molecular Dynamics Simulations of PEG Chain Conformation and Solvent Interactions

While quantum mechanics describes the reactive tetrazine headgroup, molecular dynamics (MD) simulations are employed to study the behavior of the much larger and more flexible polyethylene (B3416737) glycol (PEG) chain. nih.gov MD simulations use classical mechanics to model the movements of atoms and molecules over time, providing insights into conformational preferences and interactions with the surrounding environment, particularly water. nih.gov

These simulations reveal that the conformation of the PEG7 chain is not static but exists in a dynamic equilibrium of various states. In aqueous solution, the amphiphilic nature of PEG, with its repeating ethylene (B1197577) oxide units, allows it to coordinate with 2-3 water molecules per unit. nih.gov This interaction results in the formation of a hydrated cloud around the molecule. nih.gov All-atom simulations have shown that PEG chains on protein surfaces often adopt a folded or collapsed structure rather than a fully extended one. nih.gov This conformation is crucial as it dictates the hydrodynamic volume of the entire bioconjugate. nih.gov

The choice of force field (e.g., OPLS-AA) is critical for accurately modeling the interactions between the PEG chain, water molecules, and any biological partners. nih.gov Simulations can calculate key properties such as the radius of gyration (a measure of the chain's compactness) and the solvent-accessible surface area (SASA), which quantifies the exposure of the molecule to the solvent. nih.govacs.org Understanding these dynamics is vital for predicting how the PEG chain influences the solubility, stability, and steric shielding of the bioconjugate. nih.gov

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the PEG chain. | Indicates whether the chain is in a collapsed or extended conformation. | nih.gov |

| Solvent-Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Helps assess hydrophobicity and the extent of interaction with the aqueous environment. | nih.govacs.org |

| Hydrogen Bonding | Analysis of hydrogen bonds between PEG oxygens and water molecules. | Quantifies solvation and the structure of the hydration shell. | acs.org |

| Conformational Sampling | Exploring the different shapes (conformations) the PEG chain can adopt. | Reveals the flexibility and dynamic nature of the linker. | nih.govacs.org |

Computational Modeling of Bioconjugation Reaction Mechanisms and Transition States

Computational chemistry offers a powerful lens through which to view the entire bioconjugation reaction, mapping out the energy landscape from reactants to products. chemrxiv.org For the iEDDA reaction between the methyltetrazine group and a dienophile like trans-cyclooctene (B1233481) (TCO), modeling is used to locate the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov The energy difference between the reactants and the TS, known as the activation energy or reaction barrier, determines the reaction rate. chemrxiv.org

These calculations are complex, often requiring a combination of methods. Geometries of the reactants, transition state, and products are typically optimized using DFT with a suitable functional and basis set, and the inclusion of a solvent model (like the SMD model for water) is critical as it can significantly stabilize the polarized transition state. chemrxiv.orgnih.govacs.org The distortion-interaction model is a useful framework for analyzing the activation barrier, breaking it down into two components: the energy required to distort the reactants into their TS geometries and the stabilizing energy from their interaction within the TS. nih.gov

Automated computational screening workflows have been developed to rapidly assess the reactivity of large libraries of tetrazine derivatives by calculating their reaction barriers. chemrxiv.org These high-throughput methods can identify promising candidates for synthesis and experimental validation, accelerating the discovery of new bioorthogonal reagents. nih.govchemrxiv.org The calculations confirm that the iEDDA reaction proceeds via a concerted but often asynchronous mechanism. nih.gov

| Tetrazine Substituent | Computational Method | Solvent Model | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| 4-substituted (EWG) | ωB97X-D/def2-SVP | SMD (water) | Lower barrier | chemrxiv.orgacs.org |

| 6-substituted | ωB97X-D/def2-SVP | SMD (water) | Higher barrier (less solvent stabilization) | nih.govacs.org |

| Unsubstituted | M062X/6-31G(d) | In vacuo | Baseline reference barrier | nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimized Bioconjugation Efficiency

Computational SAR studies systematically investigate how changes in the molecular structure of the tetrazine affect its reactivity, providing a rational basis for optimizing bioconjugation efficiency. By modeling a series of related compounds, researchers can decouple and quantify the electronic and steric effects of different substituents. researchgate.netnih.gov

Electronic Effects: As predicted by FMO theory, electron-withdrawing groups (EWGs) attached to the tetrazine ring generally increase the reaction rate with dienophiles. nih.govresearchgate.net Computational models can quantify this effect by calculating the LUMO energy for each derivative and correlating it with experimentally determined or calculated reaction rates. acs.org Conversely, electron-donating groups tend to decrease reactivity. nih.gov

Steric Effects: The position and size of substituents also play a crucial role. For example, computational studies have shown that substituents at the 6-position of the tetrazine ring can sterically hinder the approach of the dienophile and block access of solvent molecules that would otherwise stabilize the transition state. nih.govacs.org This leads to less stabilization and a higher activation barrier compared to substitution at the 4- or 5-positions. nih.govacs.org Quantum chemical calculations can precisely model these steric clashes and their impact on the transition state geometry and energy.

These SAR studies are invaluable for fine-tuning the tetrazine core. For the Methyltetrazine-amino-PEG7-CH2CH2COOH compound, the methyl group provides a balance of stability and reactivity. Computational analysis helps to confirm that this substitution pattern achieves a desirable kinetic profile without compromising the stability of the molecule. conju-probe.com

| Structural Modification | Predicted Effect on Reactivity | Computational Rationale | Reference |

|---|---|---|---|

| Addition of Electron-Withdrawing Group (e.g., Pyridyl) | Increase | Lowers the LUMO energy, reducing the FMO gap. | nih.govresearchgate.net |

| Addition of Electron-Donating Group (e.g., Deprotonated Carboxyl) | Decrease | Raises the LUMO energy, increasing the FMO gap. | nih.govacs.org |

| Substitution at 6-position | Decrease | Steric hindrance and reduced solvent stabilization of the transition state. | nih.govacs.org |

| Coordinating Group (e.g., o-hydroxyl) with Boronic Acid Dienophile | Increase | Coordination stabilizes the transition state. | acs.org |

Prediction of Non-Specific Interactions and Optimization of Bioconjugate Design

A key advantage of PEGylation is its ability to minimize non-specific interactions between the bioconjugate and other biological molecules, thereby reducing background signal in imaging or improving pharmacokinetic profiles. nih.govnih.gov Computational methods, particularly MD simulations, are instrumental in predicting and understanding the molecular basis of these non-specific interactions. nih.govacs.org

Simulations can model the interaction of the entire this compound molecule with surfaces of proteins or membranes. nih.gov These models can reveal "hot spots" for non-specific binding, such as interactions driven by hydrophobic patches or hydrogen bonding between the PEG chain's ether oxygens and residues like lysine (B10760008) and arginine on a protein surface. acs.org While PEG is generally considered to be "stealth-like," simulations show that these interactions can be transient but significant, and in some cases, a PEG chain can even penetrate into protein cavities. acs.org

By understanding these potential interactions, the bioconjugate design can be optimized. Computational studies help determine the optimal length and density of PEG chains needed to effectively shield a payload or protein from its environment. nih.govmdpi.com For instance, simulations have been used to guide the optimization of PEGylated linkers in antibody-drug conjugates (ADCs), where a clear relationship was found between PEG chain length and the conjugate's plasma clearance. nih.gov A threshold length was identified beyond which further increases in PEG size offered no additional benefit. nih.gov This predictive capability allows for the rational design of linkers like the amino-PEG7-CH2CH2COOH portion of the title compound, balancing hydrophilicity and steric shielding to achieve the desired in vivo performance. semanticscholar.org

Future Directions and Emerging Research Avenues for Methyltetrazine Amino Peg7 Ch2ch2cooh

Integration with Orthogonal Bioorthogonal Chemistries for Multi-Site Labeling

A significant frontier in chemical biology is the simultaneous tracking and manipulation of multiple biomolecules within a single living system. This requires a set of mutually orthogonal bioorthogonal reactions that proceed in the same pot without interfering with one another. The inverse-electron-demand Diels-Alder (IEDDA) reaction, for which the methyltetrazine group of Methyltetrazine-amino-PEG7-CH2CH2COOH is a key component, is a cornerstone of this approach due to its exceptionally fast kinetics and high specificity for strained dienophiles like trans-cyclooctene (B1233481) (TCO). nih.govnih.gov

Future research will focus on integrating this compound into multi-labeling schemes. For instance, after conjugating this molecule to a protein of interest via its carboxylic acid handle, the exposed methyltetrazine can react with a TCO-tagged reporter. Simultaneously, another protein, tagged with an azide-bearing amino acid, can be labeled using a strained alkyne probe through the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.gov This dual encoding and labeling (DEAL) strategy allows for the site-specific installation of two different functional tags on one or more proteins within a living cell. nih.gov The success of such strategies hinges on the mutual orthogonality of the chosen reactions, as detailed in the table below.

| Reaction 1 | Reactive Partners 1 | Reaction 2 | Reactive Partners 2 | Key Features |

|---|---|---|---|---|

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + trans-cyclooctene (TCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne (e.g., DBCO) | Both reactions are catalyst-free and highly efficient in cellular environments. nih.govnih.gov |

| IEDDA | Tetrazine + TCO | Oxime Ligation | Aldehyde/Ketone + Hydroxylamine/Alkoxyamine | Offers a kinetically distinct alternative to SPAAC for dual labeling. nih.govnih.gov |

| IEDDA | Tetrazine + TCO | Photo-Click Chemistry | Photocaged Dienophile + Tetrazine | Allows for spatiotemporal control over one of the labeling reactions using light as a trigger. nih.gov |

The PEG7 spacer in this compound is crucial in these multi-labeling contexts, providing hydrophilicity and ensuring that the reactive methyltetrazine moiety is accessible and does not interfere with the folding or function of the labeled biomolecule.

Development of Next-Generation Methyltetrazine Analogs with Tuned Reactivity

While the methyltetrazine core of this compound is highly effective, there is a continuous drive to develop next-generation analogs with fine-tuned properties. The reactivity and stability of the tetrazine ring can be modulated by altering its substituents. biorxiv.orgresearchgate.net For example, introducing electron-withdrawing groups can increase the rate of the IEDDA reaction, while other modifications can enhance physiological stability. researchgate.netnih.gov

Research in this area focuses on creating a toolbox of tetrazine reagents with a spectrum of reactivities. This would allow researchers to select the optimal tetrazine for a specific application, balancing the need for rapid kinetics against the requirement for long-term stability in biological media. For instance, introducing fluorine substituents to the tetrazine core has been shown to yield reaction rates at the 10⁶ M⁻¹s⁻¹ level while minimizing degradation. biorxiv.org The development of novel tetrazine amino acids that can be genetically encoded into proteins represents a major advance, allowing for precise, site-specific incorporation of these bioorthogonal handles. biorxiv.orgresearchgate.net

| Substituent Type | Effect on Reactivity | Rationale | Example |

|---|---|---|---|

| Electron-Donating Group (e.g., Methyl) | Moderate Reactivity, Good Stability | Increases the energy of the LUMO, but generally provides good stability. researchgate.net | 3-methyl-1,2,4,5-tetrazine |

| Electron-Withdrawing Group (e.g., Pyridyl, Halogens) | Increased Reactivity | Lowers the energy of the LUMO, accelerating the IEDDA reaction. researchgate.netnih.gov | 3-pyridyl-1,2,4,5-tetrazine |

| Hydrogen (unsubstituted) | High Reactivity, Lower Stability | Less sterically hindered and electronically favorable for rapid reaction, but can be less stable in vivo. nih.gov | 1,2,4,5-tetrazine (B1199680) |

| Triazolyl | High Reactivity and Improved Stability | Acts as a weak inductively electron-withdrawing group, enhancing stability while maintaining high reactivity. nih.govacs.org | Triazolyl-tetrazine |

These advancements will lead to new versions of linkers like this compound with enhanced performance characteristics for specific biological contexts.

Advancements in In Situ Bioconjugation and Reaction Monitoring

A key challenge in chemical biology is to perform and monitor chemical reactions on biomolecules within their native environment—the living cell. The bioorthogonal reaction of methyltetrazine is well-suited for in situ applications. Future developments will likely involve the creation of "fluorogenic" tetrazine probes. nih.govrsc.orgrsc.orgresearchgate.net These are molecules where the tetrazine quenches the fluorescence of a nearby fluorophore. Upon reaction with a dienophile, this quenching effect is released, leading to a significant increase in fluorescence. researchgate.net

This "turn-on" fluorescence provides a direct, real-time readout of the bioconjugation event, eliminating the need for wash steps to remove unreacted probes and improving the signal-to-noise ratio in imaging experiments. rsc.orgnih.gov Incorporating such a fluorogenic switch into the structure of this compound or its reaction partner would enable researchers to not only label a target but also to precisely monitor the kinetics and extent of the labeling reaction in situ. These advancements are critical for quantitative studies of biological processes and for developing diagnostic tools. nih.govresearchgate.net

Exploration of Novel Substrates and Targets for Functionalization

The application of this compound and similar reagents is expanding beyond simple protein labeling. A major area of growth is in activity-based protein profiling (ABPP). nih.govresearchgate.netmdpi.com In ABPP, a reactive probe is designed to covalently bind to the active site of a specific class of enzymes. mdpi.comnih.gov By incorporating a methyltetrazine moiety into an activity-based probe, researchers can achieve two-step labeling: the probe first reacts with its target enzyme, and then a TCO-functionalized reporter molecule is attached via the IEDDA reaction. nih.gov This strategy allows for the use of small, minimally perturbing probes for the initial targeting event, with the bulkier reporter group being added in a second, bioorthogonal step. nih.govresearchgate.net

This approach, using reagents conceptually similar to this compound, can be used to map the activity of entire enzyme families, such as hydrolases and proteases, within complex biological systems. nih.govnih.gov Future research will involve designing novel activity-based probes that can be linked to the carboxylic acid of this compound, thereby expanding the range of enzymes and other protein targets that can be studied. Furthermore, the functionalization of other classes of biomolecules, such as lipids, glycans, and nucleic acids, with tetrazine handles is an active area of exploration.

Contribution to Systems Chemical Biology and High-Throughput Screening Methodologies

Systems chemical biology aims to understand complex biological networks through the use of small-molecule tools. nih.gov Reagents like this compound are valuable in this context as they enable the specific and controlled modification of proteins, allowing their roles in cellular pathways to be dissected.

Furthermore, the principles of bioorthogonal chemistry are being integrated into high-throughput screening (HTS) platforms. nih.gov For example, combinatorial libraries of peptides or other small molecules can be synthesized on beads, with each bead displaying a unique compound. unt.edumdpi.comamericanpeptidesociety.org By incubating these libraries with a protein target that has been labeled with a tetrazine (using a linker analogous to this compound), and then adding a fluorescent TCO reporter, "hit" beads that bind the protein can be rapidly identified via fluorescence. nih.gov This approach accelerates the discovery of new ligands, inhibitors, and biologically active molecules. americanpeptidesociety.orgnih.gov The robust and specific nature of the tetrazine-TCO ligation is a significant advantage in minimizing false positives in such screening assays.

Q & A

Q. How does the PEG7 spacer in Methyltetrazine-amino-PEG7-CH2CH2COOH enhance solubility and biocompatibility in aqueous systems?

The PEG7 spacer introduces hydrophilicity, reducing aggregation and improving solubility in polar solvents. This is critical for biomedical applications where aqueous compatibility is essential. The PEG chain also minimizes nonspecific interactions with biological macromolecules, enhancing biocompatibility . To confirm solubility, researchers should perform dynamic light scattering (DLS) and measure partition coefficients in water/organic solvent systems.

Q. What analytical methods are recommended for verifying the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with UV-Vis detection is standard for assessing purity (>95% by area under the curve). Mass spectrometry (MS) validates molecular weight (e.g., MALDI-TOF or ESI-MS), while nuclear magnetic resonance (NMR) confirms structural features like the tetrazine ring and PEG spacer. For reproducibility, document retention times, solvent gradients, and ionization parameters .

Q. How does the methyltetrazine moiety enable bioorthogonal chemistry applications?

Methyltetrazine undergoes inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctenes), enabling rapid, selective conjugation in biological systems. Researchers should optimize reaction stoichiometry (1:1–1:3 tetrazine:dienophile) and pH (6.5–7.4) to minimize side reactions. Kinetic assays (e.g., UV-Vis monitoring at 520 nm) quantify reaction rates .

Advanced Research Questions

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive assays?

Request additional quality control (QC) metrics beyond standard HPLC/MS:

- Peptide content analysis via amino acid analysis (AAA) to quantify active components.

- Residual solvent testing (e.g., TFA removal <1% for cell assays).

- Solubility profiling in buffer systems relevant to the assay. Document deviations in salt content (e.g., HCl counterions) that may affect ionic strength .

Q. How should researchers design experiments to address low conjugation efficiency of this compound with target biomolecules?

- Optimize reaction conditions : Test pH (6.5–8.5), temperature (4–37°C), and molar excess (1:5–1:20 tetrazine:biomolecule).

- Use kinetic traps : Add competing dienophiles to quench unreacted tetrazine.

- Validate efficiency : SDS-PAGE or size-exclusion chromatography (SEC) to quantify conjugate formation. Cross-reference with literature-reported rate constants for similar tetrazines .

Q. How can statistical methods resolve discrepancies in bioassay data when using this compound?

- Replicate experiments (n ≥ 3) to distinguish technical vs. biological variability.

- Apply ANOVA or t-tests to compare batch performance.

- Use Bland-Altman plots to assess agreement between assays. Ensure raw data (e.g., fluorescence intensity, binding kinetics) is archived with metadata (e.g., batch ID, storage conditions) .

Methodological Considerations

Q. Data Presentation

Q. Literature Review

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.